N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) describes the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing the potential for creating a wide range of chemical entities for various applications, including anti-inflammatory and analgesic agents. This indicates the broad utility of complex heterocyclic synthesis in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Herbicide Metabolism : Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes, highlighting the significance of understanding the metabolic pathways of such compounds for environmental and health-related implications (Coleman, Linderman, Hodgson, & Rose, 2000).
Antifungal Agents : Yang et al. (2017) developed (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues with promising fungicidal activities, suggesting the potential of structurally complex molecules in addressing agricultural challenges like crop protection (Yang, Wan, He, Che, Xiao, Fu, & Qin, 2017).
Chemical Synthesis and Characterization
- Synthesis of Pure Isomers : Corrie and Craik (1994) detailed the synthesis and characterization of pure isomers of iodoacetamidotetramethylrhodamine, demonstrating the importance of precise chemical synthesis techniques in producing specific isomers for research and application purposes (Corrie & Craik, 1994).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-24-18-11-6-15(12-19(18)29-14-22(2,3)21(24)26)23-20(25)13-28-17-9-7-16(27-4)8-10-17/h6-12H,5,13-14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQUQARHLHSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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